2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring and an isoquinoline moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity and are known to target dpre1 . DprE1 is an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacterium .
Biochemical Pathways
As a benzothiazole derivative, it is likely to affect the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . The downstream effects would include disruption of cell wall formation, leading to bacterial death .
Result of Action
Based on the known effects of benzothiazole derivatives, the expected result would be the disruption of cell wall biosynthesis in mycobacterium tuberculosis, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Attachment of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.
Coupling of the Two Fragments: The final step involves coupling the benzothiazole and isoquinoline fragments through a sulfanyl linkage, often using a thiol reagent under oxidative conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-PHENYLETHANONE: Similar structure but lacks the isoquinoline moiety.
1-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-(1H-INDOL-3-YL)ETHANONE: Contains an indole ring instead of an isoquinoline ring.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is unique due to the presence of both benzothiazole and isoquinoline rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17(20-10-9-13-5-1-2-6-14(13)11-20)12-22-18-19-15-7-3-4-8-16(15)23-18/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBHDJXUYSMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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